molecular formula C19H20N2O2 B12878024 4-(3-(2-(Dimethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one CAS No. 651030-03-4

4-(3-(2-(Dimethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one

Cat. No.: B12878024
CAS No.: 651030-03-4
M. Wt: 308.4 g/mol
InChI Key: MHXTZTCTSHJGEF-UHFFFAOYSA-N
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Description

4-(3-(2-(Dimethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one is a synthetic isoquinolinone derivative characterized by a dimethylaminoethyl-substituted phenyl group at the 4-position and a hydroxyl group at the 5-position of the isoquinolinone core. The dimethylaminoethyl moiety enhances solubility in aqueous media due to its tertiary amine functionality, which can form salts under physiological conditions .

Properties

CAS No.

651030-03-4

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

4-[3-[2-(dimethylamino)ethyl]phenyl]-5-hydroxy-2H-isoquinolin-1-one

InChI

InChI=1S/C19H20N2O2/c1-21(2)10-9-13-5-3-6-14(11-13)16-12-20-19(23)15-7-4-8-17(22)18(15)16/h3-8,11-12,22H,9-10H2,1-2H3,(H,20,23)

InChI Key

MHXTZTCTSHJGEF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CC(=CC=C1)C2=CNC(=O)C3=C2C(=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(2-(Dimethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Dimethylaminoethyl Group: This step involves the reaction of 2-(dimethylamino)ethanol with sodium hydride at elevated temperatures (130-140°C) for about an hour.

    Cyclization to Form the Isoquinolinone Core: The intermediate product from the first step undergoes cyclization under specific conditions to form the isoquinolinone core. This step may involve the use of catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(3-(2-(Dimethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines.

Scientific Research Applications

4-(3-(2-(Dimethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-(2-(Dimethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyisoquinolinone moiety can interact with various enzymes or receptors. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Differences

Compound Name (CAS No.) Substituent Variation vs. Target Compound Molecular Formula Similarity Score Key Properties/Implications
5-Hydroxy-4-(3-methoxyphenyl)isoquinolin-1(2H)-one (656234-24-1) Methoxy group replaces dimethylaminoethyl C₁₆H₁₃NO₃ 0.87 Reduced solubility; electron-donating methoxy may alter electronic interactions .
4-{4-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one (1430563-76-0) Dipropylaminomethyl at para position C₂₂H₂₆N₂O₂ N/A Increased lipophilicity; bulkier substituent may hinder membrane permeability .
5-Hydroxy-4-{3-[(pyrrolidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one (17330-79-9) Pyrrolidinylmethyl replaces dimethylaminoethyl C₂₀H₂₀N₂O₂ N/A Cyclic amine enhances rigidity; potential for improved receptor selectivity .
5-Hydroxy-4-(naphthalen-2-yl)isoquinolin-1(2H)-one (656234-36-5) Naphthalenyl replaces substituted phenyl C₁₉H₁₃NO₂ N/A Expanded aromatic system enhances π-π stacking but reduces solubility .

Functional Group Impact Analysis

Amine Substituents

  • Dimethylaminoethyl (Target Compound): Balances solubility (via protonation) and moderate lipophilicity. The ethyl spacer may allow flexibility in binding .
  • Pyrrolidinylmethyl (CAS 17330-79-9): Cyclic structure imposes conformational constraints, possibly enhancing target specificity. The secondary amine may participate in stronger hydrogen bonding .

Aromatic and Hydroxy Group Modifications

  • Methoxyphenyl (CAS 656234-24-1): Methoxy’s electron-donating nature could alter charge distribution, affecting interactions with electron-deficient biological targets. Reduced hydrogen-bonding capacity compared to hydroxy .
  • Naphthalenyl (CAS 656234-36-5): Larger aromatic system increases molecular weight and hydrophobicity, likely reducing solubility but enhancing binding to hydrophobic pockets .

Biological Activity

4-(3-(2-(Dimethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one, also known by its CAS number 651030-03-4, is a complex organic compound with significant potential in neuropharmacology. This article delves into its biological activity, highlighting research findings, case studies, and comparative analyses with structurally related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O2, with a molecular weight of approximately 296.38 g/mol. The compound features a hydroxyisoquinolinone core, which is known for its interactions with neurotransmitter systems, particularly in the central nervous system.

Table 1: Structural Characteristics

Feature Details
Molecular FormulaC19H20N2O2
Molecular Weight296.38 g/mol
Core StructureHydroxyisoquinolinone
Side ChainDimethylaminoethyl

Neuropharmacological Effects

Preliminary studies indicate that compounds similar to this compound exhibit significant neuropharmacological activities. The dimethylamino group suggests potential interactions with neurotransmitter receptors, particularly those involved in mood regulation and cognitive functions.

  • Dopaminergic Activity : Research has shown that isoquinoline derivatives can modulate dopaminergic pathways, which may be beneficial in treating disorders such as Parkinson's disease and schizophrenia.
  • Antidepressant Properties : Some studies have indicated that compounds within this structural class may exhibit antidepressant-like effects in animal models, suggesting their role in serotonin modulation.
  • Cytotoxicity Studies : In vitro assays have demonstrated that this compound can induce cytotoxic effects on various cancer cell lines, indicating potential applications in oncology.

Table 2: Comparative Biological Activities

Compound Activity Reference
This compoundNeuropharmacological effects
5-HydroxyisoquinolineNeuroactive properties
RivastigmineAlzheimer's treatment

Case Study 1: Neuropharmacological Evaluation

A study conducted on the neuropharmacological effects of isoquinoline derivatives demonstrated that this compound exhibited significant binding affinity to serotonin receptors. This suggests its potential use as an antidepressant or anxiolytic agent.

Case Study 2: Anticancer Activity

In another investigation, the compound was tested against various cancer cell lines (e.g., L5178Y lymphoma and Lewis lung carcinoma). Results indicated a dose-dependent cytotoxic effect, highlighting its potential as an anticancer agent.

The proposed mechanism of action for this compound involves:

  • Receptor Modulation : Interaction with serotonin and dopamine receptors.
  • Inhibition of Cell Proliferation : Inducing apoptosis in cancer cells through mitochondrial pathways.

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